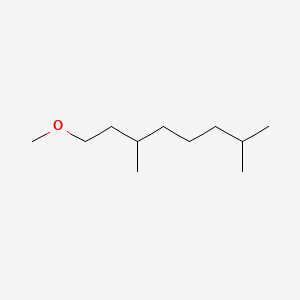

1-Methoxy-3,7-dimethyloctane

Description

Significance and Context within Branched Alkyl Ether Chemistry

Branched alkyl ethers are a significant class of organic compounds with diverse applications, often owing to their unique physical and chemical properties. The branching in the alkyl chain can influence a compound's boiling point, viscosity, and solubility. byjus.com Generally, branched ethers tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces. byjus.com

These compounds are often explored as potential fuel additives, solvents, and intermediates in the synthesis of more complex molecules. Their ether linkage provides a degree of chemical stability, while the branched alkyl structure can enhance properties like octane (B31449) rating in fuels or solvency for specific applications. Research into branched alkyl ethers often focuses on developing more efficient and environmentally benign synthesis methods and exploring their utility in various industrial and research settings.

Overview of Foundational and Emerging Research Areas

While specific research on 1-Methoxy-3,7-dimethyloctane is not prominent, foundational research in related areas provides a context for its potential significance. The synthesis of ethers from alcohols is a well-established area of organic chemistry, with methods like the Williamson ether synthesis being fundamental. youtube.com

Emerging research in the field of ether synthesis often focuses on the use of novel catalysts and more sustainable reaction conditions. For example, studies have explored the use of various catalysts for the etherification of monoterpene alcohols, which are structurally related to the parent alcohol of this compound. academie-sciences.frresearchgate.net These studies aim to improve reaction efficiency and selectivity, which are key considerations in both academic and industrial research.

The potential applications of branched alkyl ethers in areas such as fragrance and flavor chemistry are also an ongoing field of investigation. The structural characteristics of these molecules can lead to unique olfactory properties.

Detailed Research Findings

As specific experimental data for this compound is not available, this section will present generalized data for branched alkyl ethers and specific data for the closely related precursor, 3,7-dimethyloctan-1-ol (B75441).

Physical and Chemical Properties

The properties of this compound can be inferred from the general properties of ethers and the known properties of its parent alcohol. Ethers are generally less dense than water and have relatively low boiling points compared to alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules. byjus.com

Table 1: Predicted and General Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| Appearance | Expected to be a colorless liquid at room temperature. |

| Boiling Point | Expected to be lower than its parent alcohol, 3,7-dimethyloctan-1-ol (approx. 226-228 °C). |

| Density | Expected to be less than 1 g/mL. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for the methoxy (B1213986) group protons (-OCH₃) would be expected around 3.3 ppm. The protons on the carbon adjacent to the ether oxygen (-CH₂-O-) would likely appear in the 3.4-3.6 ppm range. The remaining alkyl protons would appear further upfield. |

| ¹³C NMR | The carbon of the methoxy group would likely appear in the 50-60 ppm region. The carbon attached to the ether oxygen (-CH₂-O-) would be expected in the 60-70 ppm range. The other alkyl carbons would have signals at higher field strengths. |

| IR Spectroscopy | A characteristic C-O-C stretching vibration would be expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would distinguish it from its parent alcohol. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 172. Fragmentation patterns would likely involve the cleavage of the C-O bond and fragmentation of the alkyl chain. |

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C11H24O |

| 3,7-dimethyloctan-1-ol | C10H22O |

| 7-methoxy-3,7-dimethyloctanal | C11H22O2 |

Structure

3D Structure

Properties

CAS No. |

93840-86-9 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

1-methoxy-3,7-dimethyloctane |

InChI |

InChI=1S/C11H24O/c1-10(2)6-5-7-11(3)8-9-12-4/h10-11H,5-9H2,1-4H3 |

InChI Key |

XBFMCXPIVMBHAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC |

Origin of Product |

United States |

Structural and Stereochemical Considerations of 1 Methoxy 3,7 Dimethyloctane

Enantiomeric and Diastereomeric Forms and Their Characterization

The structure of 1-methoxy-3,7-dimethyloctane features two stereogenic centers at positions C3 and C7. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers. The four stereoisomers are (3R,7R), (3S,7S), (3R,7S), and (3S,7R). The (3R,7R) and (3S,7S) isomers are one enantiomeric pair, while the (3R,7S) and (3S,7R) isomers constitute the other. The relationship between any of the (R,R) or (S,S) isomers and any of the (R,S) or (S,R) isomers is diastereomeric.

The characterization and differentiation of these stereoisomers rely on a combination of spectroscopic and chromatographic techniques. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the characterization would follow established methodologies for similar chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. For a specific stereoisomer, the NMR spectra would confirm the connectivity of the atoms. For instance, in a related compound, (S)-1-bromo-3,7-dimethyloctane, the ¹H-NMR and ¹³C-NMR spectra have been used for its structural confirmation. rsc.org While standard NMR spectra of enantiomers are identical, the spectra of diastereomers will differ, in principle allowing for their distinction and quantification in a mixture. The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, enabling their discrimination by NMR.

Chiral Gas Chromatography (GC): The separation of the enantiomers and diastereomers of this compound would be most effectively achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. For instance, the enantiomers of the related compound citronellal (B1669106) have been successfully separated and their ratios determined using enantioselective gas chromatography with a cyclodextrin-based chiral stationary phase. researchgate.net A similar approach would be applicable to the stereoisomers of this compound.

| Technique | Application for this compound | Information Yielded |

| ¹H and ¹³C NMR | Structural confirmation of the carbon skeleton and functional groups. | Connectivity of atoms, chemical environment of protons and carbons. |

| Chiral NMR | Discrimination of enantiomers in a mixture. | Chemical shift non-equivalence of enantiomers. |

| Chiral GC | Separation of all four stereoisomers. | Enantiomeric and diastereomeric purity/ratio. |

Configurational Assignment at Chiral Centers

Determining the absolute configuration (R or S) at the C3 and C7 chiral centers is a critical aspect of its stereochemical analysis. This is often a challenging task that requires sophisticated analytical methods, frequently in combination with theoretical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD has emerged as a powerful technique for the unambiguous assignment of the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an enantiomer with the theoretically calculated spectrum for a known configuration (e.g., the (3R,7R) isomer) using methods like Density Functional Theory (DFT), the absolute configuration can be definitively assigned. researchgate.netresearchgate.net This methodology has been successfully applied to determine the absolute configuration of related natural products like citronellal. researchgate.net

Stereoselective Synthesis: The synthesis of this compound from a starting material of known absolute configuration can also be used to assign the configuration of the product, assuming the stereochemical outcome of the reactions is well-understood and controlled. For example, the synthesis of chiral citronellol (B86348) derivatives often starts from commercially available enantiopure citronellol.

Conformational Analysis of the this compound Skeleton

The most stable conformations of acyclic alkanes are typically the staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, minimizing torsional strain. masterorganicchemistry.com Conversely, eclipsed conformations, where substituents are aligned, are energetically unfavorable. For this compound, the analysis is more complex due to the presence of methyl groups at C3 and C7 and a methoxy (B1213986) group at C1.

Newman Projections and Rotational Barriers: The conformational preferences around the C-C bonds can be visualized using Newman projections. The rotation around these bonds is not entirely free but is hindered by energy barriers. The magnitude of these rotational energy barriers is influenced by the size and nature of the substituents. For instance, the gauche interaction between two methyl groups in butane (B89635) introduces steric strain and is less stable than the anti-conformation. masterorganicchemistry.com In this compound, similar gauche interactions between the methyl groups and other parts of the carbon chain, as well as interactions involving the methoxy group, will dictate the preferred conformations. The molecule will likely adopt an extended, zig-zag-like conformation to minimize these steric clashes.

The rotational dynamics and the associated energy barriers for substituted alkanes can be studied using variable-temperature NMR spectroscopy and computational modeling. nih.gov While specific data for this compound is not available, the principles governing the conformational behavior of substituted octanes would apply. The molecule will exist as a dynamic equilibrium of multiple conformers, with the population of each conformer determined by its relative free energy.

| Interaction | Effect on Conformation |

| Torsional Strain | Favors staggered conformations over eclipsed conformations. |

| Steric Strain (Gauche interactions) | Destabilizes conformations where bulky groups are in close proximity. |

| Dipole-Dipole Interactions | The methoxy group can introduce polar interactions that may influence conformational preferences. |

Advanced Synthetic Methodologies for 1 Methoxy 3,7 Dimethyloctane and Its Structural Analogues

Total Synthesis Approaches to 1-Methoxy-3,7-dimethyloctane

The total synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The primary methods involve the direct etherification of the corresponding alcohol, the use of pre-functionalized octane (B31449) chains, and the saturation of unsaturated precursors.

Etherification Methodologies for Methoxy (B1213986) Group Introduction

The introduction of the methoxy group is a critical step in the synthesis of this compound. The most common precursor for this transformation is 3,7-dimethyloctan-1-ol (B75441). medchemexpress.com The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, 3,7-dimethyloctan-1-ol would be treated with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide. This alkoxide would then be reacted with a methyl halide, such as methyl iodide or methyl bromide, to yield the desired ether. masterorganicchemistry.com The choice of a primary methyl halide is crucial to ensure a high yield of the substitution product and minimize the competing elimination reaction. libretexts.org

An alternative approach involves the acid-catalyzed etherification. A patent for the synthesis of the related compound, methoxycitronellal, describes the use of a hydrogen strong acidic cation exchange resin as a catalyst for the reaction between citronellol (B86348) and methanol (B129727). masterorganicchemistry.com This method offers the advantages of milder reaction conditions and easier catalyst removal compared to traditional strong acid catalysis. A similar strategy could be employed for the methylation of 3,7-dimethyloctan-1-ol.

A variation of the Williamson ether synthesis utilizes silver oxide (Ag₂O) as a milder reagent, which avoids the need for a strong base and the pre-formation of an alkoxide. This method is particularly useful for sensitive substrates. libretexts.org

| Etherification Method | Reagents | Key Features | Potential Challenges |

| Williamson Ether Synthesis | 3,7-dimethyloctan-1-ol, Strong Base (e.g., NaH), Methyl Halide (e.g., CH₃I) | Versatile, well-established S | Requires anhydrous conditions; potential for elimination side reactions. libretexts.org |

| Acid-Catalyzed Etherification | 3,7-dimethyloctan-1-ol, Methanol, Acid Catalyst (e.g., H₂SO₄, acidic resin) | Can use less expensive reagents; heterogeneous catalysts can be easily removed. masterorganicchemistry.com | Risk of carbocation rearrangements; equilibrium may need to be driven to completion. |

| Silver Oxide Method | 3,7-dimethyloctan-1-ol, Methyl Halide, Silver Oxide (Ag₂O) | Milder conditions, no strong base required. libretexts.org | Higher cost of silver reagent. |

Synthesis via Functionalized Octane Precursors

An effective strategy for constructing this compound involves the use of an octane precursor that has been functionalized with a suitable leaving group at the C1 position. A key intermediate in this approach is (S)-1-bromo-3,7-dimethyloctane. rsc.org The synthesis of this chiral bromide begins with the commercially available (S)-citronellol. The double bond in (S)-citronellol is first hydrogenated to yield (S)-3,7-dimethyloctan-1-ol. This saturated alcohol is then converted to the corresponding bromide using a reagent such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine. rsc.org

Once the 1-bromo-3,7-dimethyloctane (B123281) is obtained, the methoxy group can be introduced via a nucleophilic substitution reaction. This is typically achieved by reacting the bromide with sodium methoxide (B1231860) in methanol. This reaction proceeds via an SN2 mechanism, where the methoxide ion displaces the bromide ion to form the target ether, this compound. masterorganicchemistry.com This method offers good control over the position of the methoxy group.

Hydrogenation of Unsaturated and Epoxide Precursors

A common and efficient route to 3,7-dimethyloctan-1-ol, the direct precursor to this compound, is through the hydrogenation of unsaturated natural products like citronellol or citral (B94496). wikipedia.org The hydrogenation of the carbon-carbon double bond in citronellol over a nickel catalyst yields tetrahydrogeraniol (3,7-dimethyloctan-1-ol). wikipedia.org Similarly, citral can be selectively hydrogenated to citronellol, which can then be further reduced to 3,7-dimethyloctan-1-ol. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield. For instance, copper chromite is a known catalyst for the partial hydrogenation of geraniol (B1671447) or nerol (B1678202) to citronellol. wikipedia.org

Another approach involves the hydrogenation of an unsaturated ether precursor. For example, if 1-methoxy-3,7-dimethyloct-6-ene were synthesized, its double bond could be hydrogenated to yield the final saturated ether. The catalytic hydrogenation of unsaturated ethers has been studied, though it can sometimes be accompanied by the hydrogenolysis (cleavage) of the ether bond, depending on the catalyst and conditions used. documentsdelivered.com

Epoxides can also serve as precursors. A hypothetical route could involve the epoxidation of an unsaturated precursor like 3,7-dimethyloct-1-ene, followed by the ring-opening of the epoxide with a methylating agent.

Enantioselective Synthesis Pathways for Chiral Methoxy-dimethyloctane Structures

The development of synthetic methods to produce specific enantiomers of chiral molecules is of significant importance, particularly in the pharmaceutical and fragrance industries. This compound possesses a chiral center at the C3 position, and therefore, enantioselective synthesis is a key area of research.

Asymmetric Transformations and Catalytic Approaches

Asymmetric hydrogenation is a powerful tool for establishing chirality. The enantioselective hydrogenation of prochiral olefins, such as geraniol or citral, can provide access to chiral citronellol, a key precursor for chiral this compound. wikipedia.orggoogle.com Chiral rhodium complexes have been shown to be effective catalysts for the asymmetric hydrogenation of citral, achieving high enantioselectivity (up to 99% ee) and yield. google.com These catalysts typically employ chiral phosphine (B1218219) ligands that create a chiral environment around the metal center, directing the hydrogenation to one face of the double bond. A patent describes the use of a chiral ruthenium complex for the asymmetric hydrosilylation of citral to produce levorotatory citronellol, which can then be converted to the desired chiral ether. google.com

The Sharpless asymmetric epoxidation is another potent strategy for introducing chirality into a molecule. researchgate.netunits.it This method uses a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester to epoxidize allylic alcohols with high enantioselectivity. researchgate.net While no direct application to the synthesis of this compound has been reported, a potential pathway could involve the asymmetric epoxidation of an allylic alcohol precursor, followed by a series of transformations to construct the final molecule. The predictable stereochemical outcome of the Sharpless epoxidation makes it a valuable tool in synthetic planning. researchgate.net

| Asymmetric Method | Precursor | Catalyst/Reagent | Chiral Product | Key Features |

| Asymmetric Hydrogenation | Citral | Chiral Rhodium Complex | Chiral Citronellol | High enantioselectivity and yield. google.com |

| Asymmetric Hydrosilylation | Citral | Chiral Ruthenium Complex | Chiral Citronellol | Utilizes a readily available hydrosilane. google.com |

| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)₄, Chiral Tartrate, t-BuOOH | Chiral Epoxy Alcohol | Predictable stereochemistry, high ee. researchgate.net |

Derivatization from Naturally Occurring Terpenoid Scaffolds

The synthesis of this compound frequently leverages abundant and structurally related terpenoids as starting materials. These natural compounds provide a readily available carbon skeleton, making them economical and efficient precursors. Key starting materials include citronellol and geraniol, which can be converted to the target compound through straightforward chemical transformations.

The primary strategy involves two key steps: first, the saturation of any carbon-carbon double bonds within the terpenoid backbone via hydrogenation to yield the corresponding saturated alcohol, 3,7-dimethyloctan-1-ol. The second step is the etherification of the primary hydroxyl group to introduce the methoxy moiety.

Synthesis from Citronellol:

Citronellol is an ideal precursor due to its structural similarity to the target molecule. The synthesis pathway is as follows:

Hydrogenation: The carbon-carbon double bond in citronellol is reduced to a single bond. This is typically achieved through catalytic hydrogenation using catalysts such as Nickel (Ni), Palladium (Pd), or Platinum (Pt) under a hydrogen atmosphere. This reaction converts citronellol into 3,7-dimethyloctan-1-ol, also known as tetrahydrogeraniol. Research on the hydrogenation of related citronella oil derivatives has shown that nickel-based catalysts supported on natural zeolites can effectively convert citronellal (B1669106) to 3,7-dimethyl-1-octanol. researchgate.net

Etherification: The hydroxyl group of 3,7-dimethyloctan-1-ol is then converted into a methoxy group. A common and effective method is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This intermediate is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield this compound.

Synthesis from Geraniol:

Geraniol, another common monoterpenoid alcohol, can also serve as a starting material. The process is similar to that for citronellol but requires the reduction of two carbon-carbon double bonds.

Hydrogenation: Geraniol is fully hydrogenated to produce 3,7-dimethyloctan-1-ol. This requires carefully selected catalysts and reaction conditions to ensure complete saturation of both double bonds. Studies on geraniol transformation have explored various catalysts and conditions to achieve high conversion rates. bibliotekanauki.pl

Etherification: The resulting 3,7-dimethyloctan-1-ol undergoes the same etherification process as described for the citronellol-derived intermediate, typically via the Williamson ether synthesis, to afford the final product.

Novel Synthetic Route Development and Optimization

While derivatization from natural terpenoids is a well-established approach, research continues to focus on developing more efficient, cost-effective, and environmentally benign synthetic methods. Optimization of existing routes and the exploration of novel pathways are key areas of investigation.

Optimization of Existing Routes:

Interactive Table: Optimization of Citronellal Hydrogenation to 3,7-dimethyl-1-octanol

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (Bar) | Reaction Time (h) | Yield of 3,7-dimethyl-1-octanol (%) | Reference |

| Ni/ZAB-HT | 10 | 300 | 20 | 3 | 12 | researchgate.net |

| Ni/ZAB-CL | - | 200 | 20 | 3 | <12 | researchgate.net |

Note: ZAB = Natural Zeolite-Bogor; HT = Reduction Treatment; CL = Calcination. Data indicates that higher temperatures and catalyst reduction treatment favor the formation of the alcohol.

Novel Synthetic Routes:

The development of novel synthetic strategies aims to reduce the number of steps, improve atom economy, and utilize greener reagents.

Reductive Etherification: A potential one-pot approach could involve the reductive etherification of 3,7-dimethyloctanal. This aldehyde can be sourced from the oxidation of 3,7-dimethyloctan-1-ol or by hydrogenation of citronellal. In this process, the aldehyde reacts with methanol in the presence of a reducing agent and a catalyst to directly form the ether, bypassing the isolation of the alcohol intermediate.

Green Methylating Agents: To improve the environmental profile of the etherification step, alternatives to traditional methylating agents like methyl iodide are being explored. Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly reagent that can be used for the methylation of alcohols. The reaction is typically catalyzed by a base and proceeds with the formation of methanol and carbon dioxide as byproducts, which are significantly less hazardous than the byproducts of the Williamson ether synthesis.

Direct Functionalization: Future research may focus on the direct catalytic conversion of citronellol or geraniol to this compound in a single step. This ambitious approach would require a multifunctional catalyst capable of performing both hydrogenation and etherification simultaneously, offering significant improvements in process efficiency.

Sophisticated Analytical and Spectroscopic Characterization of 1 Methoxy 3,7 Dimethyloctane

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling molecular weight determination and detailed structural analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

For 1-Methoxy-3,7-dimethyloctane (C₁₁H₂₄O, Molecular Weight: 172.31 g/mol ), the molecular ion peak would be observed at m/z 172. The fragmentation pattern is predicted to be dominated by cleavages characteristic of ethers and branched alkanes.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: This is a characteristic fragmentation pathway for ethers. Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable.

Loss of a hydrogen radical from the methoxy (B1213986) group is unlikely.

Cleavage of the C1-C2 bond results in the formation of the stable oxonium ion [CH₂OCH₃]⁺ at m/z 45 . This is often a prominent peak in the spectra of methyl ethers.

C-O Bond Cleavage: Cleavage of the ether bond can occur in two ways:

Loss of a methoxy radical (•OCH₃) to yield a C₁₀H₂₁⁺ fragment at m/z 141 .

Loss of a 3,7-dimethyloctyl radical to yield a [CH₃]⁺ fragment at m/z 15 , which is less diagnostically useful.

Hydrocarbon Chain Fragmentation: The 3,7-dimethyloctyl chain will undergo fragmentation typical of branched alkanes, leading to a series of carbocation fragments. Cleavage is favored at the tertiary carbon positions (C3 and C7) due to the formation of more stable secondary and tertiary carbocations. Common losses involve neutral alkane or alkene fragments.

Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₁H₂₄O]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₀H₂₁]⁺ | M⁺ - •OCH₃ (Loss of methoxy radical) |

| 129 | [C₉H₁₉]⁺ | Fragmentation of the alkyl chain |

| 115 | [C₈H₁₇]⁺ | Fragmentation of the alkyl chain |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 or C4-C5 |

| 71 | [C₅H₁₁]⁺ | Cleavage at C2-C3 |

| 57 | [C₄H₉]⁺ | Common alkyl fragment (butyl cation) |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage, characteristic of methyl ethers |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Trace Detection

To analyze this compound in complex matrices, such as in flavor and fragrance compositions or as a fuel additive, mass spectrometry is coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is the premier technique for the analysis of this compound. nih.gov The gas chromatograph separates the compound from other components of a mixture based on their boiling points and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and detected. nih.gov This provides positive identification and allows for quantification even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile, thermally stable compounds, LC-MS is a powerful alternative, particularly for less volatile mixtures or for analytes that could degrade at high temperatures. rsc.org For this compound, a reverse-phase HPLC method could be employed, using a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com For MS detection, a soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be used, which typically results in a prominent protonated molecular ion [M+H]⁺ at m/z 173.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for assessing the purity of this compound and for separating its enantiomers, as the molecule possesses a chiral center at the C3 position.

Gas Chromatography (GC) Applications, Including Chiral GC

Standard gas chromatography using a non-polar or medium-polarity capillary column is an effective method for determining the chemical purity of a this compound sample. Impurities would appear as separate peaks in the chromatogram, and their relative concentrations can be determined from the peak areas.

Chiral GC: To separate the (R)- and (S)-enantiomers of this compound, a specialized chiral stationary phase (CSP) is required. These phases are typically based on derivatized cyclodextrins. gcms.cz The chiral environment of the column allows for differential interaction with the two enantiomers, resulting in different retention times. This separation is crucial for determining the enantiomeric excess (e.e.) of a sample, which is a critical quality parameter in the synthesis of chiral molecules.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Resolution

High-Performance Liquid Chromatography offers a versatile platform for both the analysis and purification of this compound.

Analytical HPLC: Reverse-phase HPLC (RP-HPLC) can be used to assess purity. A typical system might involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol (B129727). sielc.com

Chiral HPLC: This is a powerful technique for resolving enantiomers and is widely used for both analytical and preparative-scale separations. Polysaccharide-based chiral stationary phases (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a broad range of chiral compounds. sigmaaldrich.com By selecting the appropriate chiral column and mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) in normal-phase mode), baseline separation of the (R)- and (S)-1-Methoxy-3,7-dimethyloctane enantiomers can be achieved.

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. unt.eduyoutube.com It is the preferred method for characterizing the molecular weight distribution of polymers. lcms.czresearchgate.netresolvemass.ca

The application of GPC is not for the direct analysis of a small molecule like this compound itself. Instead, its relevance would be in the context of polymer science where this compound might be present. For example, it could be used as a non-reactive internal standard or tracer in a polymerization reaction mixture being analyzed by GPC. The fundamental principle of GPC involves a column packed with porous beads; large polymer molecules elute first because they are excluded from the pores, while small molecules (like this compound) penetrate the pores, resulting in a much longer retention time. unt.edu Therefore, while GPC is a sophisticated chromatographic method, its use is dedicated to the analysis of macromolecules, not the characterization of this specific small-molecule ether. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Methoxy-3,7-dimethyloctane |

| (S)-1-Methoxy-3,7-dimethyloctane |

| 7-Methoxy-3,7-dimethyloctanal |

| Acetonitrile |

| Isopropanol |

| Methanol |

Thermal Analysis Techniques for Material Characterization

However, based on the general characteristics of ethers, certain thermal behaviors can be anticipated. ontosight.ai Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. ontosight.ai Generally, they are expected to be less dense than water and possess relatively lower boiling points when compared to alcohols with a similar molecular weight. ontosight.ai The thermal decomposition of ethers typically proceeds through radical mechanisms, with the specific pathways and products being dependent on the structure of the molecule.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA analysis would be expected to show a single-step decomposition, corresponding to the volatilization and subsequent thermal breakdown of the compound. The onset temperature of this decomposition would provide an indication of its thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal information about its phase transitions, such as melting and boiling points. The presence of a methoxy group and two methyl groups on the octane (B31449) chain influences its molecular packing and, consequently, its phase transition temperatures. ontosight.ai

While detailed experimental data and research findings from thermal analysis of this compound are not currently published, the application of TGA and DSC would be essential for a comprehensive characterization of its material properties. Such studies would provide precise data on its thermal stability, decomposition profile, and phase transition thermodynamics, which are crucial for its potential industrial applications as a solvent or fuel additive. ontosight.ai

Mechanistic Investigations and Chemical Transformations of 1 Methoxy 3,7 Dimethyloctane

Solvolysis and Ether Cleavage Reactions

Ethers are characterized by their general lack of reactivity, which makes them useful as solvents. pressbooks.pubpressbooks.pub However, under specific and often forcing conditions, the carbon-oxygen bond of an ether can be broken. The most common reaction of ethers is cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pubpressbooks.pubwikipedia.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.comlibretexts.org The first step in the process is the protonation of the ether's oxygen atom by the strong acid. masterorganicchemistry.commasterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

For 1-Methoxy-3,7-dimethyloctane, the ether linkage involves a primary carbon (from the methoxy (B1213986) group) and a primary, but highly branched, carbon of the octyl chain. Since neither side can form a particularly stable carbocation, the cleavage is expected to proceed via an Sₙ2 mechanism. pressbooks.pubwikipedia.org In an Sₙ2 reaction, the nucleophile (the bromide or iodide ion) attacks the less sterically hindered carbon atom. pressbooks.publibretexts.org In this case, the attack will occur on the methyl group of the protonated ether.

The resulting products are 3,7-dimethyloctan-1-ol (B75441) and a methyl halide (methyl iodide or methyl bromide). If an excess of the hydrohalic acid is used, the alcohol produced can undergo a subsequent nucleophilic substitution reaction to yield the corresponding 1-halo-3,7-dimethyloctane. libretexts.org

| Reactant(s) | Conditions | Mechanism | Primary Products |

|---|---|---|---|

| This compound + HI | Strong Acid, Heat | Sₙ2 | 3,7-Dimethyloctan-1-ol and Methyl iodide |

| This compound + HBr | Strong Acid, Heat | Sₙ2 | 3,7-Dimethyloctan-1-ol and Methyl bromide |

| This compound + Excess HI | Strong Acid, Heat | Sₙ2 | 1-Iodo-3,7-dimethyloctane and Methyl iodide |

Oxidation and Reduction Pathways of the Octane (B31449) Backbone

The octane backbone of this compound is a saturated hydrocarbon chain. Saturated hydrocarbons, or alkanes, are generally inert to oxidation under mild conditions. libretexts.org However, they can be oxidized using potent reagents or specialized catalytic systems. acs.orgresearchgate.net

Oxidation of long-chain and branched alkanes can occur through various pathways, including microbial or chemical methods. researchgate.netrsc.org Chemical oxidation can be initiated by plasma or using specific catalytic systems, often leading to the introduction of hydroxyl or carbonyl functionalities. acs.orgacs.org For the this compound molecule, potential oxidation sites include the tertiary carbon at position 7 and the various secondary carbons along the chain. Oxidation at a secondary carbon (e.g., C2, C4, C5, C6) would yield a ketone, while oxidation at the tertiary C7 position could lead to a tertiary alcohol. Terminal oxidation at one of the methyl groups is also a known pathway for long-chain alkanes. nih.gov

Conversely, the reduction of the saturated octane backbone is not a typical transformation. The alkane chain is already fully saturated with hydrogen atoms and contains only single bonds, making it resistant to reduction under standard chemical conditions.

Functionalization Reactions at Alkyl Chain Positions

The selective functionalization of saturated hydrocarbons is a significant challenge in organic chemistry due to the high strength and low polarity of C-H bonds. technion.ac.il Despite this, several methods have been developed to achieve this transformation. researchgate.netacs.org These reactions could potentially be applied to introduce new functional groups at various positions along the alkyl chain of this compound.

For instance, "Gif chemistry" utilizes iron-based catalysts and an oxidant like hydrogen peroxide to selectively oxidize alkanes, primarily to ketones. researchgate.net Such a system could potentially convert one of the methylene (B1212753) (-CH₂-) groups in the octane backbone of this compound into a carbonyl group. Another approach involves using plasma discharges in an oxygen atmosphere, which can generate secondary alcohols and ketones from long-chain alkanes. acs.org Microbiological systems also demonstrate the ability to functionalize branched-chain alkanes, often introducing hydroxyl groups at terminal or sub-terminal positions. rsc.org

| Reaction Type | Potential Reagents/System | Potential Product Type | Target Position |

|---|---|---|---|

| Oxidation (Ketone formation) | Iron-based catalysts (e.g., Gif system), H₂O₂ | Ketone derivative of this compound | Secondary Carbons (C2, C4, C5, C6) |

| Oxidation (Alcohol formation) | Plasma discharge with O₂ | Hydroxy-derivative of this compound | Secondary or Tertiary Carbons |

| Hydroxylation | Microbial fermentation (e.g., yeast) | Hydroxy-derivative of this compound | Terminal or Sub-terminal carbons |

| Nitrogen Insertion | Field-assisted nitrogen insertion mass spectrometry | Iminium ion derivatives | Alkyl chain |

Studies on Reaction Kinetics and Stereoselectivity in Transformations

The kinetics of the acid-catalyzed cleavage of this compound are expected to follow the principles of an Sₙ2 reaction. masterorganicchemistry.com This implies that the reaction rate would be dependent on the concentration of both the protonated ether and the halide nucleophile, making it a second-order kinetic process. The rate is generally slow and often requires heat to proceed at a practical pace. masterorganicchemistry.commasterorganicchemistry.com

From a stereochemical perspective, this compound possesses a chiral center at the C3 position. In the Sₙ2 ether cleavage reaction, the nucleophilic attack occurs at the achiral methyl group of the methoxy moiety. Therefore, the stereochemical integrity of the chiral center at C3 is expected to be preserved in the resulting 3,7-dimethyloctan-1-ol product.

Catalytic Conversions Involving this compound

While strong acids are typically required for ether cleavage, catalytic methods offer alternative pathways for the transformation of ethers. Research has shown that Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), can effectively catalyze ether-exchange reactions. oup.com This type of catalysis could potentially be applied to this compound to exchange the methoxy group for other alkoxy groups.

Furthermore, catalytic reductive etherification and the reverse reaction, reductive cleavage, are known processes. nih.gov For example, systems using silanes in the presence of a catalyst like Nafion-H can promote the cleavage of ethers to alcohols. nih.gov These catalytic approaches often proceed under milder conditions than the stoichiometric use of strong acids, offering potential advantages in terms of selectivity and functional group tolerance. The development of catalytic systems for the direct functionalization of C-H bonds in alkanes also represents a promising avenue for the conversion of the hydrocarbon backbone of this compound into more complex structures.

Natural Occurrence and Biosynthetic Hypotheses of 1 Methoxy 3,7 Dimethyloctane and Its Structural Relatives

Identification in Plant Extracts and Biological Samples

Current scientific literature does not provide direct evidence for the isolation of 1-Methoxy-3,7-dimethyloctane from natural plant extracts or biological samples. Its discovery and characterization appear to be rooted in synthetic chemistry rather than natural product screening.

While this compound itself is not documented as a natural product, structurally similar compounds have been a subject of interest, primarily in the fragrance and chemical industries. One of the most notable relatives is 7-Methoxy-3,7-dimethyloctanal, also known commercially as methoxycitronellal. thegoodscentscompany.comnih.govnist.gov However, sources within the fragrance industry explicitly state that methoxycitronellal is not found in nature, indicating its status as a synthetic aroma chemical. thegoodscentscompany.com

Other related structures include:

7-Methoxy-3,7-dimethyloct-1-ene

7-methoxy-3,7-dimethyloctan-1-ol (B3052093) uni.lu

7-methoxy-3,7-dimethyl-oct-1-yn-3-ol sigmaaldrich.com

The absence of these compounds in comprehensive databases of natural volatile organic compounds suggests they are primarily products of chemical synthesis rather than biological processes.

Natural product libraries are vast collections of purified compounds isolated from plants, fungi, and microorganisms, which serve as a primary resource for drug discovery and biochemical research. A thorough review of existing literature and databases reveals a lack of reports on the isolation and characterization of this compound from any such natural product library. The compound is, however, available from various chemical suppliers, which points towards a synthetic origin.

Postulated Biosynthetic Pathways for Branched Methoxy-Terpenoids

Although this compound is not confirmed as a natural product, a hypothetical biosynthetic pathway can be postulated based on established principles of terpenoid metabolism in plants. neliti.com The formation of such a compound would involve two major stages: the creation of the C10 hydrocarbon backbone and its subsequent modification.

The biosynthesis of all terpenoids originates from two universal five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). neliti.com Plants utilize two distinct pathways to produce these building blocks: nih.gov

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily generates precursors for sesquiterpenes (C15) and triterpenes (C30). mdpi.com

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is responsible for producing the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov

For a monoterpene derivative like this compound, the MEP pathway would be the primary route. nih.gov In this pathway, IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes. nih.gov A terpene synthase (TPS) would then convert GPP into a monoterpene alcohol such as citronellol (B86348), which has the required 3,7-dimethyloctane skeleton. Subsequent reduction of the double bond would yield the saturated alcohol, 3,7-dimethyloctan-1-ol (B75441).

The final and crucial step would be the methylation of the terminal hydroxyl group. This reaction is hypothetically catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.gov OMTs are a diverse class of enzymes known to be involved in the final decoration of a wide array of plant secondary metabolites, including flavonoids, alkaloids, and terpenoids, thereby increasing their structural diversity. nih.govresearchgate.netmdpi.com The OMT would transfer a methyl group from the cofactor SAM to the hydroxyl group of 3,7-dimethyloctan-1-ol, yielding this compound.

Ecological Role and Distribution in Natural Environments

Given the lack of evidence for the natural occurrence of this compound, no specific ecological role or distribution pattern has been described in the scientific literature. Its existence appears confined to laboratory and industrial settings.

However, if such a compound were produced by a plant, its role could be inferred from the known ecological functions of other volatile terpenoids. Plant terpenoids are a structurally diverse group of secondary metabolites that mediate a wide range of ecological interactions. exlibrisgroup.comnih.gov Their functions include:

Direct Defense: Many terpenoids are toxic or repellent to herbivores and pathogens. nih.gov

Indirect Defense: Upon herbivore attack, plants can release a blend of volatile terpenoids that attract natural enemies of the attacking herbivore, such as predators or parasitoids. mdpi.com

Pollinator Attraction: Floral scents, rich in volatile terpenoids, are crucial for attracting pollinators to ensure plant reproduction. mdpi.com

Abiotic Stress Response: Terpenoids can help plants cope with abiotic stresses like high temperatures or oxidative stress. researchgate.net

As a volatile ether, this compound would have the potential to act as an airborne chemical signal (infochemical). researchgate.net However, without confirmation of its presence in any plant or ecosystem, any discussion of its ecological role remains purely speculative.

Applications in Advanced Materials Science and Chemical Biology of 1 Methoxy 3,7 Dimethyloctane Derivatives

Incorporation into Polymeric Systems for Functional Materials

The introduction of the 1-methoxy-3,7-dimethyloctane moiety as a side chain in polymeric systems has proven to be a highly effective strategy for developing functional materials with enhanced processability and performance, particularly in the realm of organic electronics.

Poly(p-phenylene vinylene) (PPV) Derivatives with Methoxy-dimethyloctyl Side Chains

A notable application of the this compound unit is in the synthesis of poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV). ripublication.com This polymer is a derivative of poly(p-phenylene vinylene) (PPV), a class of conducting polymers known for their electroluminescent properties. nih.govwikipedia.org The incorporation of the bulky, branched 3,7-dimethyloctyloxy side chain, in conjunction with a methoxy (B1213986) group, significantly enhances the solubility of the PPV backbone in common organic solvents. ripublication.com This improved solubility is crucial for the fabrication of thin, uniform films, which are essential for the performance of electronic devices. ripublication.com

The synthesis of MDMO-PPV is often achieved through the Gilch polymerization of 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene. ripublication.com This method allows for the production of high molecular weight polymers with low polydispersity, which contributes to the superior performance of these materials in polymer light-emitting diode (PLED) applications. ripublication.com The molecular weight of the resulting MDMO-PPV can be controlled by adjusting reaction parameters such as temperature, time, solvent, and monomer concentration. ripublication.com

The presence of the methoxy-dimethyloctyl side chains not only improves solubility but also influences the electronic properties of the polymer. While the electronic behavior of MDMO-PPV is similar to that of the widely studied MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]), the additional branching of the 3,7-dimethyloctyl group further enhances its film-forming capabilities. ripublication.comresearchgate.net These polymers exhibit bright yellow-green light emission and are investigated for their potential in creating more efficient and colorful organic light-emitting diodes (OLEDs). wikipedia.orgdavidlu.net

Table 1: Properties of MDMO-PPV

| Property | Value | References |

| Molecular Formula | (C19H28O2)n | |

| HOMO Level | 5.4 eV | |

| LUMO Level | 3.4 eV | |

| Appearance | Dark orange-red fibers | ripublication.com |

| Solubility | Soluble in Toluene, Xylene, THF, Chloroform, Chlorobenzene, Cyclohexanone |

Conducting Polymers in Organic Electronics and Optoelectronics

The development of soluble conjugated polymers like MDMO-PPV has been a significant advancement for the field of organic electronics. sigmaaldrich.com These materials are integral to the fabrication of various electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and PLEDs. nih.govnih.gov The ability to process these polymers from solution allows for the use of cost-effective manufacturing techniques such as spin-coating and printing. sigmaaldrich.com

The side chains of conducting polymers play a critical role in determining their properties. rsc.org The branched structure of the this compound side chain in MDMO-PPV, for instance, helps to prevent the close packing of polymer chains. rsc.org This can influence the polymer's electronic and optical properties, such as its absorption and emission spectra, by altering the degree of intermolecular interaction. researchgate.netmdpi.com The introduction of such side chains can lead to a redshift in the absorption spectrum and can affect the charge carrier mobility within the polymer film. nih.govescholarship.org

Furthermore, the interplay between the electron-donating methoxy group and the bulky alkyl side chain can be fine-tuned to optimize the performance of electronic devices. researchgate.net The specific arrangement and nature of these side chains can impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are crucial parameters for efficient charge injection and transport in devices like OLEDs and OPVs. nih.gov The ongoing research in this area focuses on establishing clear structure-property relationships to guide the design of next-generation conducting polymers with tailored optoelectronic properties for specific applications. rsc.orgnih.govnih.gov

Ligand Design in Coordination Chemistry and Catalysis

While the primary applications of this compound derivatives have been in materials science, the structural motifs present in this compound also hold potential for the field of coordination chemistry and catalysis. The oxygen atom of the methoxy group can act as a coordination site for metal ions, suggesting the possibility of designing ligands for various catalytic transformations.

The synthesis of metal complexes often involves the reaction of a ligand with a metal salt. nih.gov In a hypothetical scenario, a molecule incorporating the this compound framework could be functionalized with additional donor atoms to create a multidentate ligand. The coordination of such a ligand to a metal center could result in novel catalysts with unique steric and electronic properties. The bulky, branched alkyl chain could create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction.

For example, in the synthesis of mixed ligand-metal complexes, different ligands are coordinated to a central metal ion. researchgate.net A ligand derived from this compound could be used in combination with other ligands to fine-tune the properties of the resulting complex. The solubility imparted by the dimethyloctyl group could also be advantageous in homogeneous catalysis, allowing for reactions to be carried out in non-polar organic solvents. While direct examples of this compound being used as a ligand in catalysis are not prevalent in the reviewed literature, its structural components are analogous to those found in ligands used for various metal-catalyzed reactions.

Structure-Activity Relationship (SAR) Studies of Bioactive Analogues

The isoprenoid-like structure of this compound makes it an interesting scaffold for the design and synthesis of analogues of biologically active compounds, particularly those involved in insect growth regulation.

Research on Juvenile Hormone Analogues (e.g., Methoprene)

Juvenile hormones (JHs) are a class of sesquiterpenoid hormones in insects that regulate developmental processes such as metamorphosis. nih.govresearchgate.net Methoprene (B1676399), a well-known juvenile hormone analogue (JHA), functions as an insect growth regulator by mimicking the action of natural JHs, thereby disrupting the insect's life cycle. nih.govresearchgate.net

The chemical structure of methoprene is (E,E)-isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate. nih.govbcpcpesticidecompendium.orgnih.gov It features a long carbon chain with methyl branches and a terminal methoxy group, bearing a resemblance to the this compound structure, although methoprene's backbone is longer and contains unsaturation. The study of structure-activity relationships (SAR) in JHAs is crucial for the development of more potent and species-specific insecticides. nih.govnih.gov

Chiral Recognition and Receptor Interactions in Biological Systems

Chirality plays a critical role in the biological activity of many molecules, as enantiomers can have vastly different effects within a biological system. researchgate.net This is often due to the stereospecific nature of receptor binding sites. The "three-point fit" model suggests that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points. researchgate.net

The this compound molecule possesses a chiral center at the 3-position. This intrinsic chirality makes its derivatives interesting candidates for studying chiral recognition phenomena in biological systems. The specific stereochemistry of a JHA, for example, can significantly influence its binding affinity to the receptor and, consequently, its insecticidal activity. The (S)-enantiomer of methoprene is the more biologically active form. bcpcpesticidecompendium.org

By synthesizing and evaluating the biological activity of individual enantiomers of this compound derivatives, researchers can gain insights into the topology of the receptor's binding pocket. Such studies can help in designing more effective and selective bioactive compounds. The differential interactions of the enantiomers with the receptor can provide a clearer picture of the "mode of action" at a molecular level, highlighting the importance of steric and electronic complementarity between the ligand and its biological target. nih.gov

Theoretical and Computational Chemistry Studies of this compound: A Review of Current Literature

Despite a comprehensive search of scientific databases and academic literature, no specific theoretical and computational chemistry studies were found for the compound this compound.

This includes a lack of published research in the following areas as outlined in the requested article structure:

Theoretical and Computational Chemistry Studies of 1 Methoxy 3,7 Dimethyloctane

Computational Elucidation of Reaction Mechanisms

The absence of dedicated computational studies on 1-methoxy-3,7-dimethyloctane means that detailed, research-backed information regarding its optimized molecular geometry, electronic properties, conformational preferences, predicted spectroscopic data (such as NMR, IR, and Raman spectra), behavior in solution, and potential reaction pathways from a computational standpoint is not available in the current body of scientific literature.

While information exists for structurally related compounds, the strict focus on this compound as per the instructions prevents the inclusion of such data. The single mention of this compound in the literature identifies it as a potential downstream product from the isomerization of ocimene, but provides no further details on its own chemical properties or computational analysis. lookchem.com

Therefore, it is not possible to generate the requested in-depth article at this time. Further research and publication in the field of computational chemistry would be required to provide the data necessary to fulfill the specific sections and subsections of the proposed article.

Environmental Fate, Degradation, and Ecotoxicological Research

Photodegradation Pathways and Kinetics

No studies specifically investigating the photodegradation pathways or kinetics of 1-Methoxy-3,7-dimethyloctane are publicly available. For aliphatic ethers in general, atmospheric degradation is primarily initiated by reaction with hydroxyl (•OH) radicals. This reaction typically involves hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, leading to the formation of unstable intermediates that can subsequently break down. The rate of this degradation is dependent on the specific structure of the ether and atmospheric conditions. Without experimental data, the half-life of this compound in the atmosphere remains unknown.

Biodegradation Mechanisms and Microbial Metabolism

There is no published research on the biodegradation mechanisms or microbial metabolism of this compound. Generally, the biodegradability of ethers can vary significantly. Some ethers are known to be recalcitrant to microbial degradation, while others can be metabolized by specific microorganisms. The biodegradation of aliphatic ethers often proceeds via oxidative cleavage of the ether bond, a process that can be initiated by monooxygenase enzymes. This would likely result in the formation of 3,7-dimethyloctan-1-ol (B75441) and methanol (B129727), which may then be further metabolized. However, the branched structure of this compound could potentially hinder microbial attack, leading to greater persistence in the environment compared to linear ethers. The specific microorganisms capable of degrading this compound and the metabolic pathways involved have not been identified.

Environmental Distribution and Persistence Studies

Ecotoxicological Assessment on Non-Target Organisms (excluding human trials)

No ecotoxicological assessments on non-target organisms for this compound have been published. researchgate.net To characterize the potential risk of a substance to the environment, standardized tests on representative aquatic and terrestrial organisms are required. These typically include studies on the acute and chronic toxicity to fish, aquatic invertebrates (like Daphnia magna), and algae. Without such data, it is impossible to determine the concentrations at which this compound might pose a risk to ecosystems.

Future Research Directions and Emerging Areas for 1 Methoxy 3,7 Dimethyloctane

Exploration of Novel Synthetic Methodologies

The synthesis of ethers is a cornerstone of organic chemistry, yet traditional methods often face limitations. Future research must focus on developing more efficient, selective, and sustainable synthetic routes to 1-Methoxy-3,7-dimethyloctane.

Historically, the Williamson ether synthesis has been a primary method, but it often requires harsh conditions and stoichiometric amounts of strong base, leading to waste. Modern organic synthesis is moving towards greener and more atom-economical approaches. alfa-chemistry.com Research should explore catalytic methods that minimize waste and energy consumption. For instance, the development of a catalytic Williamson ether synthesis (CWES) using weak alkylating agents at high temperatures could be a promising avenue. acs.orgresearchgate.net Other innovative strategies that warrant investigation include the direct reduction of esters to ethers and photocatalytic methods that can proceed under mild conditions. youtube.com

Key research objectives should include:

Development of "Green" Catalytic Systems: Investigating heterogeneous catalysts that can be easily recovered and reused, reducing process costs and environmental impact. alfa-chemistry.com

Direct Functionalization Routes: Exploring methods that construct the ether linkage from more readily available precursors, such as the direct dehydrative cross-coupling of alcohols. acs.org

Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.

| Feature | Traditional Williamson Synthesis | Future Catalytic Methods |

| Reagents | Strong base, alkyl halide | Alcohols, esters, carbonates |

| Catalyst | Often stoichiometric | Catalytic (e.g., metals, acids) |

| Conditions | Often harsh (high temp, strong base) | Milder, more controlled |

| Byproducts | Salt waste | Minimal (e.g., water) |

| Efficiency | Variable, potential for side reactions | High selectivity and yield |

Discovery of Undiscovered Applications in Material Science and Catalysis

The inherent properties of the ether linkage—flexibility, chemical stability, and solvency—make ethers valuable in various industrial applications. numberanalytics.comresearchgate.netyoutube.com However, the specific potential of this compound in advanced materials and catalysis is largely unexplored.

Future research should investigate its utility as:

A Monomer for Specialty Polymers: The chiral centers at positions 3 and 7 could be leveraged to create novel polyethers with specific stereochemistry. Such polymers could exhibit unique physical properties, making them suitable for high-performance applications like biocompatible materials, advanced elastomers, or coatings. numberanalytics.comnumberanalytics.com Ether linkages are known to enhance flexibility, thermal stability, and chemical resistance in polymer backbones. numberanalytics.com

A Green and High-Performance Solvent: Ethers are widely used as solvents. researchgate.netyoutube.com Research is needed to characterize the solvency power of this compound for various applications, including chemical reactions, extractions, and as a medium for paints and coatings. Its branched structure and methoxy (B1213986) group may offer a unique combination of non-polar and weakly polar characteristics.

A Non-Reactive Medium for Catalysis: The chemical stability of saturated ethers makes them suitable as inert solvents for sensitive catalytic processes where the solvent must not interfere with the reaction.

| Area | Potential Role of this compound | Rationale |

| Material Science | Monomer for chiral polyethers | Branched, chiral structure could impart unique mechanical or optical properties. numberanalytics.com |

| Component in advanced coatings | Ether linkages can improve flexibility and durability. numberanalytics.com | |

| Catalysis | Inert reaction medium | Saturated ether structure provides chemical stability. |

| Chemical Industry | "Green" solvent/extractant | Potential for favorable solvency properties and biodegradability. researchgate.netyoutube.com |

Deeper Understanding of Chemical Reactivity and Stereochemical Control

While the ether linkage is generally stable, its reactivity under specific conditions (e.g., with strong acids) is important to understand. More critically, this compound possesses two stereocenters (at carbons 3 and 7), meaning it can exist as four distinct stereoisomers. The spatial arrangement of these atoms can dramatically influence the molecule's physical, chemical, and biological properties.

Future research must prioritize:

Stereoselective Synthesis: Developing synthetic methods that allow for the selective synthesis of a single stereoisomer is a significant challenge and a crucial goal. thieme-connect.com Techniques such as asymmetric catalysis or the use of chiral auxiliaries could be explored to control the stereochemistry during synthesis. thieme-connect.comacs.org Achieving high levels of stereocontrol is essential for applications in areas like pharmaceuticals or specialty polymers where a specific 3D structure is required for function.

Characterization of Individual Isomers: Once isolated, each stereoisomer must be fully characterized to understand how its stereochemistry affects its properties, such as boiling point, refractive index, and reactivity.

Mechanistic Studies: Investigating the mechanisms of reactions involving this compound, such as ether cleavage or oxidation, will provide a deeper understanding of its stability and potential degradation pathways.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of any chemical necessitates a thorough evaluation of its environmental fate and potential impact. For ethers used as fuel additives, such as methyl tert-butyl ether (MTBE), high water solubility and resistance to degradation have led to environmental concerns, particularly regarding groundwater contamination. nih.govusgs.gov

A proactive and comprehensive environmental assessment for this compound is imperative. Research should focus on:

Biodegradation Studies: Determining the rate and pathways of biodegradation under both aerobic and anaerobic conditions. It is crucial to identify the microorganisms capable of metabolizing the compound and to characterize the resulting degradation products. nih.gov

Environmental Fate and Transport: Quantifying key physical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) to model how the compound will move through soil, water, and air. concawe.euiaea.org Ethers can be mobile in aquifers and resistant to natural attenuation. nih.gov

Ecotoxicity Assessment: Evaluating the potential toxicity of the parent compound and its primary degradation products to a range of representative aquatic and terrestrial organisms.

Remediation Technologies: Should the compound prove to be persistent or toxic, research into effective remediation strategies, such as bioremediation or advanced oxidation processes, would be necessary.

Advanced Analytical and Spectroscopic Tool Development for Complex Mixtures

The ability to accurately detect and quantify a chemical in various matrices is fundamental to all areas of research, from process control to environmental monitoring. For this compound, the challenge is amplified by the presence of multiple stereoisomers and the potential for it to be present in complex mixtures.

Future research should aim to develop:

High-Resolution Chromatographic Methods: Utilizing techniques like multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) to separate this compound from other compounds in complex samples.

Chiral Separation Techniques: Developing and validating specific chiral chromatography columns (both GC and HPLC) capable of separating and quantifying the individual stereoisomers. This is essential for stereoselective synthesis and for understanding the environmental fate of each isomer.

Sensitive Detection Methods: Optimizing mass spectrometry and other spectroscopic techniques (e.g., NMR) for unambiguous identification and trace-level quantification.

Standardized Sample Preparation: Creating robust extraction and clean-up protocols for isolating the compound from diverse and challenging matrices, such as soil, water, industrial effluents, and biological tissues. nih.govresearch-solution.com Methods like solid-phase extraction (SPE) or supercritical fluid extraction (SFE) should be investigated for efficiency and selectivity. research-solution.comnih.gov

Q & A

Q. What are the established synthetic routes for 1-Methoxy-3,7-dimethyloctane?

The synthesis involves a multi-step process:

- Hydrochlorination : Dihydromyrcene reacts with HCl to form 2-chloro-2,6-dimethyl-7-octene.

- Methoxylation : The chlorinated intermediate undergoes methoxylation with methanol to produce an epoxide.

- Hydrogenation : The epoxide is hydrogenated using Raney nickel and triethylamine to yield this compound . Key reagents and conditions include HCl, methanol, Raney nickel, and triethylamine. Optimization of reaction time and temperature is critical for high yields.

Q. What are the key chemical reactions of this compound under varying conditions?

The compound undergoes:

- Oxidation : Forms ketones or aldehydes using oxidizing agents (e.g., KMnO₄ or CrO₃).

- Reduction : Produces simpler alcohols or hydrocarbons via catalytic hydrogenation (e.g., Pd/C).

- Substitution : The methoxy group can be replaced with halides or amines under acidic/basic conditions . Reaction outcomes depend on solvent polarity, catalyst selection, and stoichiometry.

Q. How is this compound characterized spectroscopically?

Structural elucidation relies on:

- NMR : H and C NMR identify methyl, methoxy, and branching patterns.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 188.31 confirm the molecular formula (C₁₁H₂₄O₂) .

- Gas Chromatography (GC) : Purity assessment and retention time comparison with standards .

Q. What is the antimicrobial profile of this compound?

A 2012 study demonstrated inhibitory effects against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. Minimum inhibitory concentrations (MICs) ranged from 50–100 µg/mL, comparable to other terpenoid derivatives. Bioactivity is attributed to membrane disruption by lipophilic moieties .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

Chiral resolution techniques include:

- Enantioselective Catalysis : Use of chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) during hydrogenation.

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) for enantiomer separation. Evidence from related brominated analogs (e.g., 1-Bromo-3,7-dimethyloctane) highlights the importance of stereochemical control in downstream applications .

Q. What methodological approaches resolve discrepancies in reported bioactivity data?

Discrepancies arise from variations in:

- Strain Selection : Use standardized bacterial strains (e.g., ATCC controls).

- Assay Conditions : Validate MICs under consistent pH, temperature, and nutrient availability.

- Compound Purity : Confirm purity via GC or HPLC before testing. Cross-referencing with structural analogs (e.g., methoxyterpenes) clarifies structure-activity relationships .

Q. How do computational models predict the reactivity of this compound?

Density Functional Theory (DFT) simulations:

- Calculate bond dissociation energies (BDEs) to predict oxidation/reduction sites.

- Molecular docking identifies potential antimicrobial targets (e.g., bacterial membrane proteins). Experimental validation using kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. What catalytic systems enhance the efficiency of methoxy group substitution?

- Acid Catalysts : H₂SO₄ or AlCl₃ facilitate nucleophilic substitution with halides.

- Base-Mediated Reactions : K₂CO₃ or NaH promotes amine or thiol substitutions. Recent work on sulfated alumina catalysts for related substrates (e.g., 1-bromo-3,7-dimethyloctane) suggests improved selectivity under mild conditions .

Q. What analytical techniques quantify trace impurities in this compound?

- High-Resolution MS (HRMS) : Detects impurities at ppm levels.

- Fourier-Transform Infrared (FTIR) : Identifies functional group contaminants (e.g., residual epoxides).

- X-ray Crystallography : Resolves structural anomalies in crystalline derivatives .

Q. What safety protocols govern the handling of this compound in research settings?

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in inert atmospheres (N₂ or Ar) at –20°C to prevent degradation.

Regulatory guidelines from EPA DSSTox and IFRA Standards recommend concentration limits for laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.